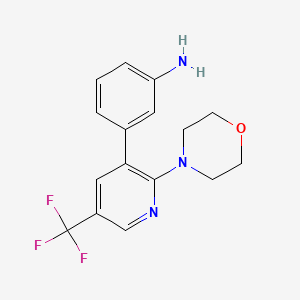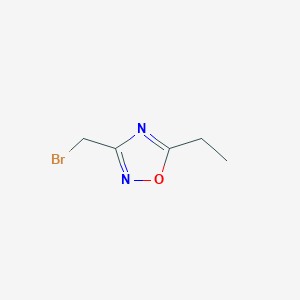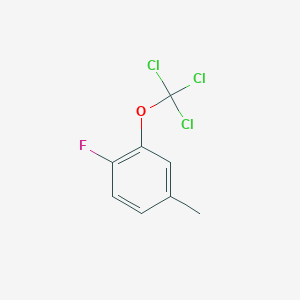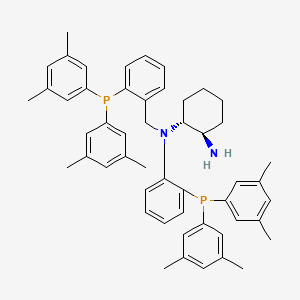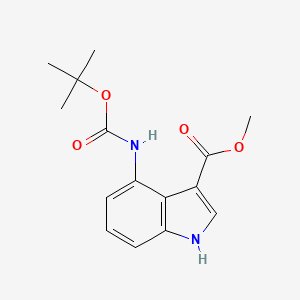
Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” is an organic compound . It belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyloxycarbonyl-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis process typically involves the use of a stoichiometric ratio in proportion to the resin throughout the couplings .Molecular Structure Analysis
The molecular structure of “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be analyzed using techniques such as NMR . For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate” can be determined using various techniques . For example, its molecular weight can be determined , and its solubility in different solvents can be tested .Applications De Recherche Scientifique
Synthesis and Chemical Studies
Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is utilized in the synthesis of complex molecules and in the development of novel chemical methodologies. For instance, this compound serves as a critical intermediate in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, demonstrating the versatility of indole derivatives in medicinal chemistry research. Although these derivatives exhibited limited anticancer activity, the study underscores the compound's potential as a scaffold for developing therapeutic agents (Carbone et al., 2013). Additionally, the compound has been used in the synthesis of chiral intermediates, highlighting its role in asymmetric synthesis and the production of pharmaceutically relevant molecules (Zhang Xingxian, 2012).
Directed Hydrogenation and Conformational Studies
The molecule also finds application in directed hydrogenation processes, where its derivatives have been used to achieve selective synthesis of cyclopentanecarboxylic acid esters. This illustrates the compound's utility in stereochemical control and in the development of methodologies for synthesizing molecules with complex chiral centers (Smith et al., 2001). Furthermore, it has been involved in the synthesis of conformationally constrained tryptophan derivatives, aiding in the elucidation of peptide and peptoid structures. This application is crucial for understanding peptide behavior and for the design of peptidomimetics with potential therapeutic uses (Horwell et al., 1994).
Novel Synthetic Routes and Chemical Transformations
Recent studies have demonstrated novel synthetic routes utilizing this compound, further expanding its applications in organic synthesis. For example, it has been used in the synthesis of cyclic depsipeptide units, showcasing its role in the synthesis of bioactive natural products and their analogues. These efforts are pivotal for the discovery and development of new drugs with improved efficacy and specificity (Wang et al., 2013). Additionally, research has focused on condensation reactions involving carboxylic acids and indole derivatives, indicating the compound's importance in the formation of acylated nitrogen heterocycles. Such reactions are foundational for creating diverse molecular architectures found in many biologically active compounds (Umehara et al., 2016).
Propriétés
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10-12(11)9(8-16-10)13(18)20-4/h5-8,16H,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMKLFNRJSLGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130376 | |
| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate | |
CAS RN |
1284163-34-3 | |
| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1284163-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



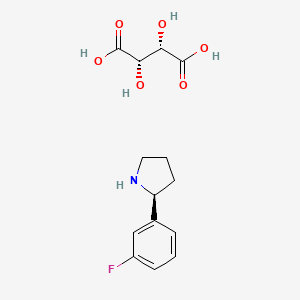
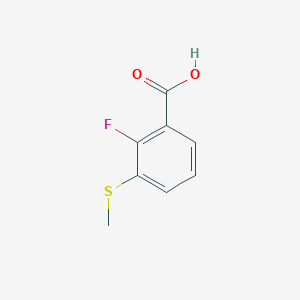

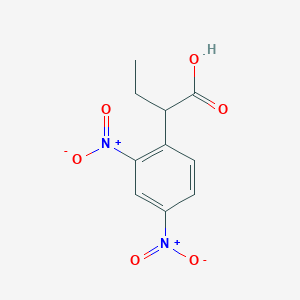
![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)


